Methyl 2-acetylamino-3-dimethylaminopropenoate

Overview

Description

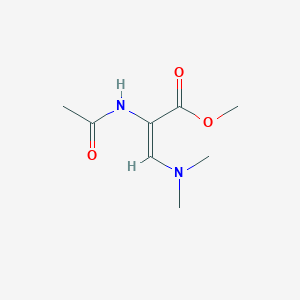

Methyl 2-acetylamino-3-dimethylaminopropenoate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound is characterized by its ester, secondary amide, and tertiary amine functional groups . It is primarily used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetylamino-3-dimethylaminopropenoate typically involves the reaction of dimethylamine with an appropriate acetylamino compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

standard organic synthesis techniques involving esterification and amide formation are employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetylamino-3-dimethylaminopropenoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxide ions, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-acetylamino-3-dimethylaminopropenoate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

Biology: Employed in biochemical assays to investigate enzyme activity and protein interactions.

Medicine: Utilized in drug discovery and development to explore potential therapeutic effects and pharmacokinetics.

Industry: Applied in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 2-acetylamino-3-dimethylaminopropenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-methyl-2-butenoate: Similar in structure but lacks the acetylamino and dimethylamino groups.

Dimethylsilylene distearate: Contains a dimethylamino group but differs significantly in its overall structure and functional groups

Uniqueness

Methyl 2-acetylamino-3-dimethylaminopropenoate is unique due to its combination of ester, secondary amide, and tertiary amine functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

Methyl 2-acetylamino-3-dimethylaminopropenoate (chemical formula: C8H14N2O3, molecular weight: 186.21 g/mol) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthetic pathways, and potential applications in various fields, supported by empirical data and case studies.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The compound's functional groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of these targets and influencing downstream signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects. Table 1 summarizes the antibacterial activity of selected compounds derived from this compound.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 6a | E. coli | 32 µg/mL |

| Compound 6b | S. aureus | 16 µg/mL |

| Compound 6c | P. aeruginosa | 64 µg/mL |

These findings indicate that modifications to the this compound structure can enhance its antibacterial properties .

Anti-Melanogenic Effects

In a study focusing on hyperpigmentation, methyl 2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP), a derivative of this compound, was shown to suppress melanin production in B16F1 cells stimulated by α-MSH (melanocyte-stimulating hormone). The mechanism involved the downregulation of melanogenic enzymes through ERK phosphorylation-mediated degradation of the microphthalmia-associated transcription factor (MITF) .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed in various models. In clinical trials involving human epidermal melanocytes, MAHDP demonstrated efficacy in reducing pigmentation without cytotoxicity or skin irritation, suggesting its potential as a therapeutic agent for skin disorders related to hyperpigmentation .

Synthesis Methods

This compound can be synthesized through several organic methods, primarily involving the reaction of dimethylamine with acetylated amino compounds under controlled conditions. Common reagents include:

- Oxidizing Agents : Potassium permanganate, hydrogen peroxide

- Reducing Agents : Lithium aluminum hydride

- Nucleophiles : Hydroxide ions, amines

- Electrophiles : Alkyl halides, acyl chlorides.

Industrial Production

In industrial settings, standard organic synthesis techniques such as esterification and amide formation are employed to produce this compound on a larger scale.

Study on Antibacterial Activity

A research study evaluated the antibacterial properties of various derivatives of this compound against common pathogens. The results indicated that certain modifications could significantly enhance antibacterial efficacy compared to standard antibiotics .

Investigation into Melanogenesis Inhibition

Another study focused on MAHDP's mechanism of action in inhibiting melanogenesis. The results showed that MAHDP effectively reduced melanin production by downregulating key enzymes involved in melanin synthesis without affecting cell viability .

Properties

CAS No. |

188561-56-0 |

|---|---|

Molecular Formula |

C8H14N2O3 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)9-7(5-10(2)3)8(12)13-4/h5H,1-4H3,(H,9,11)/b7-5- |

InChI Key |

DUIYXFBABCZIPX-ALCCZGGFSA-N |

SMILES |

CC(=O)NC(=CN(C)C)C(=O)OC |

Isomeric SMILES |

CC(=O)N/C(=C\N(C)C)/C(=O)OC |

Canonical SMILES |

CC(=O)NC(=CN(C)C)C(=O)OC |

Pictograms |

Corrosive; Irritant |

sequence |

X |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl 2-acetylamino-3-dimethylaminopropenoate facilitate the synthesis of heterocyclic compounds? What makes it so versatile?

A1: this compound exhibits versatility in its reactions with both nitrogen-containing nucleophiles (N-nucleophiles) and carbon-containing nucleophiles (C-nucleophiles).

- Reactions with N-nucleophiles: Depending on the reaction conditions and the specific heterocyclic amine used, the reaction can yield either methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinones. []

- Reactions with C-nucleophiles: This compound readily reacts with C-nucleophiles possessing an active methylene group, such as 1,3-dicarbonyl compounds, substituted phenols, and naphthols. These reactions lead to the formation of substituted and fused pyranones. Notably, the acetylamino group consistently occupies position 3 in the newly formed pyranone ring. []

Q2: The research mentions determining the orientation around the double bond in a related compound, Methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, using X-ray analysis. Why is understanding this orientation important in the context of heterocyclic synthesis?

A2: Determining the double bond orientation, whether it's (Z) or (E) configuration, is crucial because it directly influences the stereochemistry of the final heterocyclic product. Different isomers can exhibit distinct chemical and biological properties. Therefore, knowing the starting material's configuration is essential for predicting the product's structure and potential applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.